![molecular formula C22H25N5O3S B2465654 1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-97-0](/img/structure/B2465654.png)
1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, each introducing different parts of the molecule. The exact method would depend on the specific reagents and conditions used. Multicomponent reactions, such as the Knoevenagel–Michael protocol, are often used for the synthesis of complex molecules .Molecular Structure Analysis
Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to analyze the structure of a compound . These can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. Spectroscopic techniques can also provide information about the compound’s electronic structure and chemical bonds .科学的研究の応用
Synthesis and Anticancer Activity
One research area explores the synthesis and anticancer activities of pyridine and thiazolopyrimidine derivatives. These compounds are synthesized using various reactions, including condensation with thiourea, bromoacetic acid, and aromatic aldehydes, resulting in a variety of derivatives with potential anticancer activities. This study highlights the chemical diversity and potential therapeutic applications of these compounds in cancer treatment (Hammam, Sharaf, & El-Hafez, 2001).
Electron Transport Layer in Polymer Solar Cells
Another application involves the use of a novel alcohol-soluble n-type conjugated polyelectrolyte as an electron transport layer in inverted polymer solar cells. This material, due to its electron-deficient nature and planar structure, shows high conductivity and electron mobility, enhancing power conversion efficiency and facilitating electron extraction. This highlights the compound's potential in improving solar cell performance (Hu et al., 2015).
Synthesis of Pyrazolopyrimidines from Acetylenic β-Diketones
Research on the synthesis of pyrazolopyrimidines from acetylenic β-diketones reveals a method for creating 5-aryl-2-phenylpyrazolopyrimidine-7(6H)-thiones, which upon further reactions yield various derivatives. This work contributes to the chemical synthesis literature by providing new pathways for creating structurally diverse pyrazolopyrimidines, with potential implications in drug development and material science (Marei, Aly, & Mishrikey, 1992).
Antihypertensive Agents
A series of thienopyrimidine derivatives have been synthesized and evaluated for their antihypertensive effects, comparing favorably with vasodilator standards. This research indicates the therapeutic potential of thienopyrimidine derivatives as antihypertensive agents, suggesting a new class of medications for managing hypertension (Russell et al., 1988).
Anticonvulsant Properties of N-Mannich Bases
The anticonvulsant properties of new derivatives of pyrrolidine-2,5-dione have been studied, showing significant protection against seizures in mice. This research opens avenues for the development of new antiepileptic drugs based on pyrrolidine-2,5-dione derivatives, demonstrating their potential utility in treating epilepsy (Rybka et al., 2016).
特性
IUPAC Name |
1,3,6-trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15-13-23-20-18(21(29)25(3)22(30)24(20)2)19(15)31-14-17(28)27-11-9-26(10-12-27)16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKNHEVCQZMZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

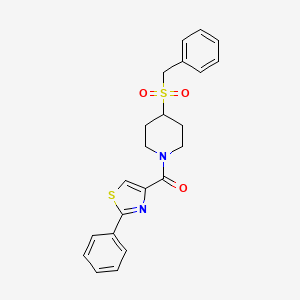
![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)
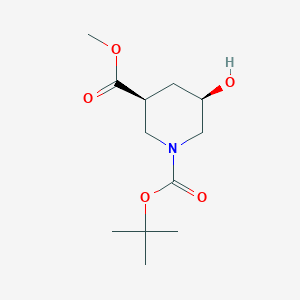
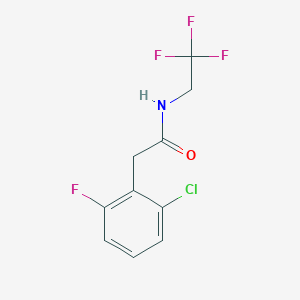
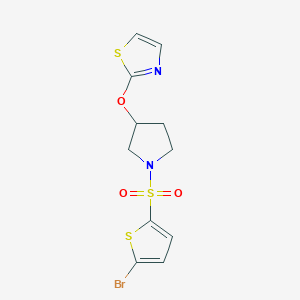
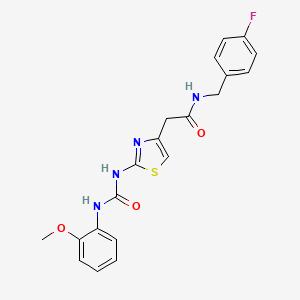
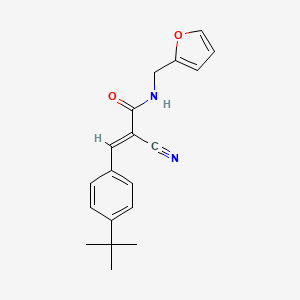
![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)


![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)
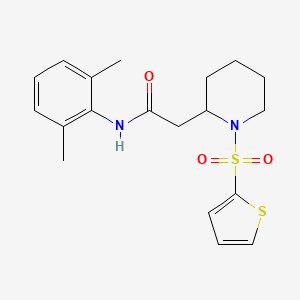
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)